
N-(2-methyl-5-quinolinyl)-2-phenylacetamide
Vue d'ensemble
Description
N-(2-methyl-5-quinolinyl)-2-phenylacetamide, also known as MQPA, is an organic compound that has been widely studied for its potential therapeutic applications. MQPA is a small molecule inhibitor of serine proteases, which are enzymes involved in many biological processes, including blood coagulation, inflammation, and cancer progression.
Mécanisme D'action
N-(2-methyl-5-quinolinyl)-2-phenylacetamide is a competitive inhibitor of serine proteases, which means that it binds to the active site of the enzyme and prevents its activity. This compound interacts with the catalytic triad of serine proteases, which consists of a serine residue, a histidine residue, and an aspartic acid residue. By binding to the active site, this compound prevents the substrate from binding and being cleaved by the enzyme.
Biochemical and Physiological Effects:
The inhibition of serine proteases by this compound has several biochemical and physiological effects. In cancer cells, the inhibition of uPA and tPA by this compound can prevent the degradation of the extracellular matrix and the invasion of cancer cells into surrounding tissues. Inflammatory diseases, such as COPD, are characterized by the infiltration of neutrophils into the lung tissue, where they release elastase and other proteases that cause tissue damage. The inhibition of neutrophil elastase by this compound can prevent this tissue damage and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-5-quinolinyl)-2-phenylacetamide in lab experiments is its specificity for serine proteases. This compound has been shown to have minimal activity against other classes of proteases, such as metalloproteases and cysteine proteases. This specificity allows researchers to study the effects of serine protease inhibition without interfering with other biological processes. One limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N-(2-methyl-5-quinolinyl)-2-phenylacetamide. One area of research is the development of more potent and selective inhibitors of serine proteases, which could have greater therapeutic potential. Another area of research is the investigation of the role of serine proteases in other biological processes, such as angiogenesis and wound healing. Additionally, the use of this compound as a tool for studying serine protease activity in vivo could lead to a better understanding of the role of these enzymes in disease progression.
Applications De Recherche Scientifique
N-(2-methyl-5-quinolinyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. This compound has been shown to inhibit the activity of several serine proteases that are involved in cancer progression, such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). This compound has also been shown to inhibit the activity of kallikrein-related peptidases (KLKs), which are involved in the development and progression of prostate cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of neutrophil elastase, which is involved in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory lung diseases.
Propriétés
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-10-11-15-16(19-13)8-5-9-17(15)20-18(21)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUGTAYVYMUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)

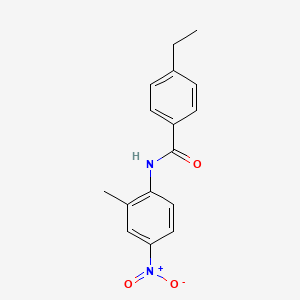
![4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4407659.png)
![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)
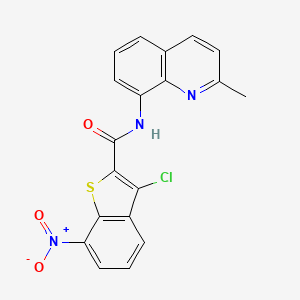
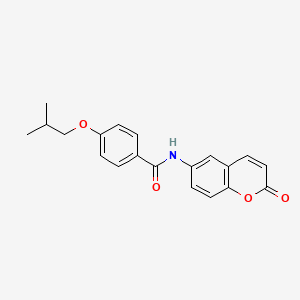
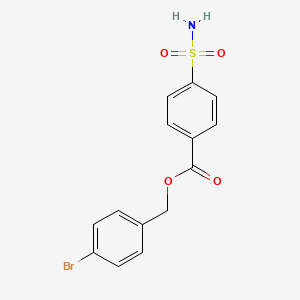
![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
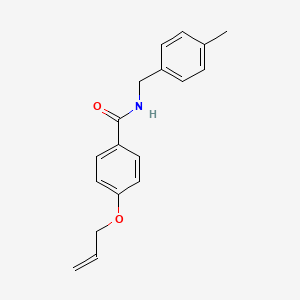
![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4407736.png)